molecular formula C16H13N B8692559 N-methyl-5,10-dihydroindeno[1,2-b]indole CAS No. 7428-85-5

N-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8692559
M. Wt: 219.28 g/mol
InChI Key: YWOQUYASJOJVPR-UHFFFAOYSA-N
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Patent
US06451724B1

Procedure details

In a 0.5 l bulb were placed 100 ml 50% aqueous NaOH, 100 ml benzene, 6.1 g (28 mmol)of 5,10-dihydroindeno[1,2-b]indole, prepared in the Example 1,1.8 ml (28 mmol) of MeI and o.5 g of trimethylcetylammonium bromide. After having stirred the obtained mixture for 2 hours, the formation of an organic phase was observed; said phase was separated, washed twice with water (100 ml) and dried over Na2SO4. After removal of the solvent, the residue was recrystallized from ethanol, obtaining 5.3 g of N-methyl-5,10-dihydroindeno[1,2-b]indole(yield=84%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:4]=1[CH2:5][C:6]1[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=12.[CH3:19]I>[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.C1C=CC=CC=1>[CH3:19][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:6]2[CH2:5][C:4]3[C:15]([C:7]1=2)=[CH:16][CH:17]=[CH:18][CH:3]=3 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C1=C2CC3=C(NC=4C=CC=CC34)C2=CC=C1
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After having stirred the obtained mixture for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed twice with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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